molecular formula C14H24N2O2 B2612578 Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate CAS No. 147539-53-5

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate

Cat. No. B2612578
M. Wt: 252.358
InChI Key: WFNQLXYKGVWFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599930

Procedure details

To a mixture of 1-(1,1-dimethylethoxycarbonyl)piperazine (3.29 g), copper powder (20 mg), cuprous chloride (20 mg), ether (4 ml), and water (1 ml) under nitrogen at 0° is added a solution of 3-chloro-3-methyl-1-butyne in ether (1 ml) in 4 portions over 15 min. The mixture is stirred at 20°-25° for 2 hr, diluted with ether (25 ml) and water (10 ml), and the layers are separated. The aqueous layer is extracted with ether (3×25 ml), and the combined organic layer is washed with saline (25 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a solid which is then chromatographed on silica gel (70-230, 100 g), eluting with ethyl acetate/hexane (25/75). Pooling of fractions giving an Rf =0.48 by TLC (ethyl acetate/hexane, 50/50) and removal of solvent under reduced pressure gives the title compound, mp 105.5°-107°.
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
20 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])[CH3:3].Cl[C:15]([CH3:19])([CH3:18])[C:16]#[CH:17]>CCOCC.O.[Cu]>[CH3:3][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:8][CH2:9][N:10]([C:15]([CH3:19])([CH3:18])[C:16]#[CH:17])[CH2:11][CH2:12]1)=[O:6])[CH3:1]

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
CC(C)(OC(=O)N1CCNCC1)C
Name
cuprous chloride
Quantity
20 mg
Type
reactant
Smiles
Name
copper
Quantity
20 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 20°-25° for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (3×25 ml)
WASH
Type
WASH
Details
the combined organic layer is washed with saline (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
is then chromatographed on silica gel (70-230, 100 g)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (25/75)
CUSTOM
Type
CUSTOM
Details
Pooling of fractions giving an Rf =0.48
CUSTOM
Type
CUSTOM
Details
by TLC (ethyl acetate/hexane, 50/50) and removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCN(CC1)C(C#C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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